molecular formula C8H18N2O B568305 Epsilon-Polylysine CAS No. 28211-04-3

Epsilon-Polylysine

Cat. No. B568305
CAS RN: 28211-04-3
M. Wt: 158.245
InChI Key: YLBHPLDJISPYOJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsilon-Polylysine (ε-PL) is a naturally occurring poly (amino acid) of varying polymerization degree . It possesses excellent antimicrobial activity and has been widely used in food and pharmaceutical industries . It is a homopoly (amino acid) consisting of 25–35 L-lysine residues with amide linkages formed between the ε-amino and α-carboxy groups .


Molecular Structure Analysis

Epsilon-Polylysine has a unique chemical structure in which the essential amino acid L-lysine is peptide-bonded at the side chain amino group (ε-position) . In this structure, the α-amino group has strong cationic properties, making it a highly cationic polymer .


Chemical Reactions Analysis

The structure of these kinds of polymers could vary, including cycle, dendritic, α-linear, and ε-linear . While their chain structure could not only be formed as linear, but also branched, like graft, brush, star architecture, dendrimer, hyperbranched, and dendrigraft .


Physical And Chemical Properties Analysis

Epsilon-Polylysine exhibits several excellent physicochemical and biological properties, including water solubility, selective removal of endotoxins, anti-obesity properties, biodegradability, thermostability and nontoxicity toward humans and the environment .

Scientific Research Applications

Food Industry

ε-PL is widely used in the food industry due to its excellent antimicrobial activity . It has been approved as a natural food preservative by the Ministry of Health, Labour and Welfare in Japan, and is used as a preservative in many countries such as South Korea, United States, and China .

Medicine

In the field of medicine, ε-PL is used as dietary agents and gene/drug/vaccine carriers . It exhibits several useful properties such as biodegradability, water solubility, no human toxicity, and broad-spectrum antibacterial activities .

Clinical Chemistry

ε-PL is applied in clinical chemistry due to its unique structure and properties . It is a homopolymer consisting of 25–35 L-lysine residues with linkages between α-carboxyl and ε-amino groups .

Electronics

ε-PL is also applied in the electronics industry . Its unique structure and properties make it a valuable material in this field .

Nanomedicine

ε-PL has potential applications in nanomedicine . Its unique biomedical properties and the research progress in their application in disease detection and treatment are being explored .

Biomanufacturing

Recent advances in biomanufacturing have led to the development of high-producing strains of ε-PL . These strains are developed through isolation and culture-based traditional methods as well as genome mining and directed evolution .

Environmental Applications

ε-PL is beneficial for the environment as it is biodegradable and non-toxic . It is produced through microbial production, which is more economic, practical, efficient, and environmentally friendly compared to chemosynthesis .

Advanced Materials Production

ε-PL is being explored as a source material for the production of various advanced materials . This provides scientific guidelines for researchers to further improve the ε-PL fermentation process .

Mechanism of Action

Target of Action

Epsilon-Polylysine (ε-PL), also known as 2-amino-N-methylheptanamide, is a naturally occurring poly(amino acid) that exhibits excellent antimicrobial activity . Its primary targets are a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .

Mode of Action

The antimicrobial activity of ε-PL is modulated by its interaction with various biopolymers with different charge distributions . The amphiphiles with a large concentration of positive charges and lipid chain promote their adsorption to bacterial membranes through electrostatic interaction and hydrophobic interaction, subsequently killing both Gram-positive and Gram-negative bacteria . The interaction with the bacterial membrane causes disruption, leading to leakage of cytoplasm and bacterial death .

Biochemical Pathways

It is known that ε-pl acts on the cell wall and cell membrane system, the genetic material or genetic particle structure, and the enzyme or functional protein . Ultimately, the cell structure is gradually destroyed, resulting in cell death .

Pharmacokinetics

Ε-pl is known to be water-soluble and biodegradable , which suggests that it may have good bioavailability.

Result of Action

The result of ε-PL’s action is the death of the targeted microorganisms. It causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death . In general, low-MW ε-PL slightly damages the cell membrane/wall and weakly inhibits the glycolytic pathway, but high-MW ε-PL causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death .

Action Environment

The action of ε-PL can be influenced by environmental factors. For instance, the presence of many free amino groups in the main chain and many cationic amino groups on the side chains allows ε-PL to display multication characteristics in acidic to slightly alkaline environments . .

Future Directions

Despite the improved understanding of the mechanism of ε-PL biosynthesis, the processes that control the polymerization degree of ε-PL are still not fully elucidated, resulting in few commercially available ε-PLs with controlled molecular weight ranges .

properties

IUPAC Name

2-amino-N-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHPLDJISPYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methylheptanamide

CAS RN

28211-04-3
Record name (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl))
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.